

N-(2-Bromoethyl)phthalimide molecular weight and formula

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Compound of Interest

Compound Name: N-(2-Bromoethyl)phthalimide

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N-(2-Bromoethyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular properties, synthesis, and purification of **N-(2-Bromoethyl)phthalimide**. It also explores the broader biological context of phthalimide derivatives in relevant signaling pathways, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Core Molecular Data

N-(2-Bromoethyl)phthalimide is a key reagent in organic synthesis, primarily utilized for the introduction of a primary amine group via the Gabriel synthesis.^{[1][2][3]} Its fundamental molecular properties are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₈ BrNO ₂ ^[1]
Molecular Weight	254.08 g/mol ^[1]
CAS Number	574-98-1
Appearance	White to light tan crystalline powder ^[1]
Melting Point	80-83 °C ^[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **N-(2-Bromoethyl)phthalimide** are crucial for obtaining a high-purity product for research and development applications. Two common synthetic routes are the Gabriel synthesis and the bromination of N-(2-hydroxyethyl)phthalimide.

Synthesis via Gabriel Reaction

This classic method involves the N-alkylation of potassium phthalimide with 1,2-dibromoethane. [\[2\]](#)

Materials:

- Potassium phthalimide
- 1,2-dibromoethane (in excess)
- Anhydrous ethanol
- Carbon disulfide

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide and an excess of 1,2-dibromoethane.
- Heat the mixture under reflux for several hours (e.g., 2-4 hours).
- After the reaction is complete, allow the mixture to cool.
- Filter the mixture to remove the potassium bromide byproduct.
- Remove the excess 1,2-dibromoethane from the filtrate by distillation.
- The crude **N-(2-Bromoethyl)phthalimide** can then be purified by recrystallization.

Synthesis from N-(2-Hydroxyethyl)phthalimide

This alternative route involves the conversion of a hydroxyl group to a bromide.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- N-(2-hydroxyethyl)phthalimide
- Phosphorus tribromide (PBr_3) or thionyl bromide (SOBr_2)
- Suitable solvent (e.g., a chlorinated solvent)
- Crushed ice
- Aqueous ethanol (50% by volume)

Procedure:

- Synthesize N-(2-hydroxyethyl)phthalimide by reacting phthalic anhydride with 2-aminoethanol.
- Dissolve the N-(2-hydroxyethyl)phthalimide in a suitable solvent.
- Treat the solution with a brominating agent, such as phosphorus tribromide, typically at reduced temperatures.[\[2\]](#)[\[5\]](#)
- After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.[\[2\]](#)[\[5\]](#)
- Extract the product with an organic solvent.
- Wash the organic layer with a dilute base and then with water.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure.
- Recrystallize the crude product to obtain pure **N-(2-Bromoethyl)phthalimide**.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.[6][7][8]

Procedure:

- Dissolve the crude **N-(2-Bromoethyl)phthalimide** in a minimal amount of hot 75% ethanol.
- If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
- Hot filter the solution to remove the carbon and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals to obtain the final product. A sharp melting point range close to the literature value (82-84 °C) indicates high purity.[2]

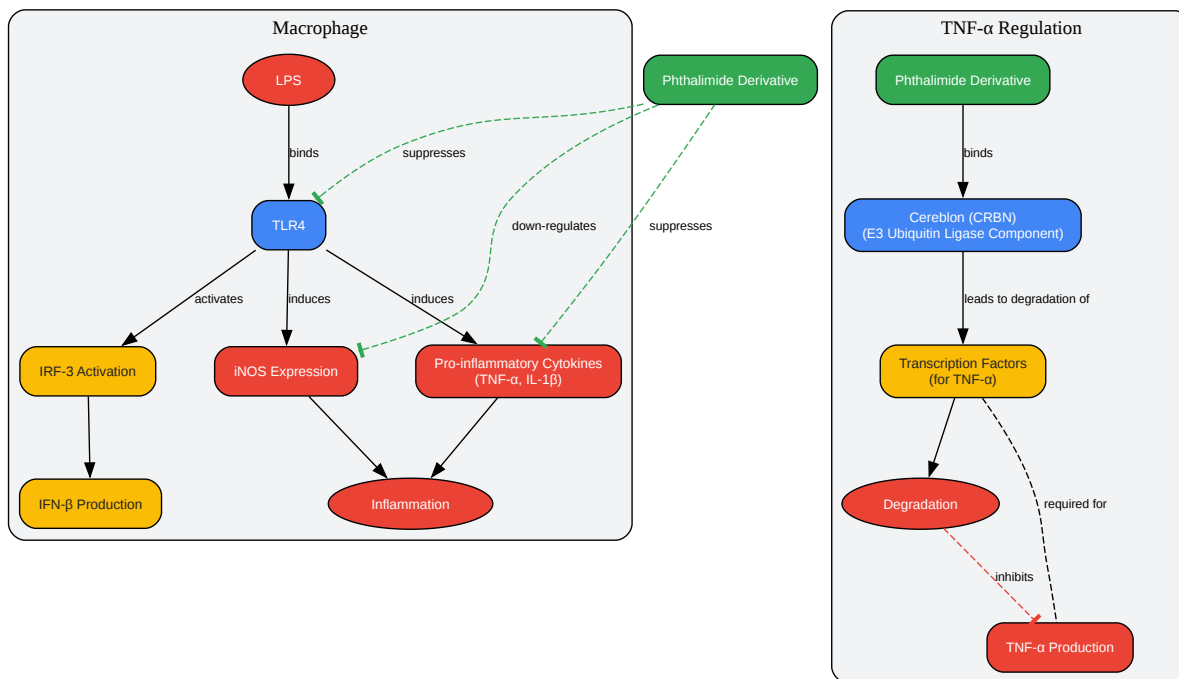
Process and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of **N-(2-Bromoethyl)phthalimide** and the general signaling pathway associated with the anti-inflammatory activity of phthalimide derivatives.



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Caption: Experimental workflow for the synthesis and purification of **N-(2-Bromoethyl)phthalimide**.



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Caption: General anti-inflammatory signaling pathways of phthalimide derivatives.

Applications in Drug Discovery and Medicinal Chemistry

N-(2-Bromoethyl)phthalimide is a valuable building block in medicinal chemistry.[1] Its primary use is to introduce a protected primary amine, a common feature in many bioactive molecules.[1] Phthalimide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[9][10][11]

Notably, some N-substituted phthalimides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF- α), a key cytokine in inflammation.[1][12] The mechanism can involve binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the degradation of transcription factors necessary for TNF- α gene expression.[1] Furthermore, certain phthalimide derivatives have been found to exert anti-inflammatory effects by suppressing the Toll-like receptor (TLR)4 signaling pathway, leading to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF- α and interleukin-1 β . [13]

The versatility of **N-(2-Bromoethyl)phthalimide** also extends to its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used to construct the linker connecting the target-binding and E3 ligase-binding moieties.[1][12]

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